2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid

Description

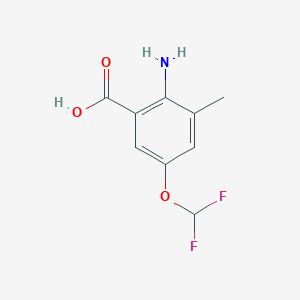

2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid (CAS: 1434631-73-8) is a fluorinated benzoic acid derivative with the molecular formula C₉H₉F₂NO₃ and a molecular weight of 217.17 g/mol . Its structure features a benzoic acid backbone substituted with an amino group at position 2, a difluoromethoxy group (-OCF₂H) at position 5, and a methyl group at position 3. This compound is synthesized for applications in medicinal chemistry and materials science, where fluorinated aromatic compounds are valued for their enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity . It is commercially available in purities ranging from 95% to 98% and is stocked by suppliers such as BLDpharm and CymitQuimica in quantities from 100 mg to 5 g .

Properties

IUPAC Name |

2-amino-5-(difluoromethoxy)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-4-2-5(15-9(10)11)3-6(7(4)12)8(13)14/h2-3,9H,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDMISORVOXIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination as a Model Reaction

In the patented method, 2-amino-3-methylbenzoic acid reacts with dichlorohydantoin (0.5 equivalents) in DMF at 100°C for 1 hour, achieving 85.9–87.7% yields of 2-amino-3-methyl-5-chlorobenzoic acid. Benzoyl peroxide (1–2% w/w) acts as a radical initiator, facilitating electrophilic aromatic substitution.

Critical parameters :

-

Solvent selection : DMF enhances reagent solubility and stabilizes intermediates.

-

Temperature : Reactions above 90°C accelerate substitution but risk decomposition.

Hypothetical Difluoromethoxylation Pathway

Introducing -OCF2H at the 5-position could involve:

-

Electrophilic fluorination : Using Selectfluor® or analogous reagents in the presence of a silver catalyst.

-

Nucleophilic displacement : Reacting a pre-installed nitro or chloro group with potassium difluoromethoxide (KOCF2H).

One-Pot Synthesis for Streamlined Production

The one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid, as reported by SIOC Journals, provides a template for multi-step reactions without intermediate isolation. Applying this approach to difluoromethoxylation could involve sequential:

-

Protection of the amino group as an oxazine-dione.

-

Difluoromethoxylation at the 5-position.

-

Deprotection and carboxylation .

Analytical and Quality Control Considerations

The patent emphasizes liquid chromatography (LC) for monitoring reaction progress and product purity. A reversed-phase C18 column with methanol/water (50:50) mobile phase at 265 nm detection effectively resolves 2-amino-3-methyl-5-chlorobenzoic acid from intermediates. Adapting this for the difluoromethoxy variant would require optimizing mobile phase ratios (e.g., 55:45 methanol/water) to account for increased hydrophobicity.

Key quality metrics :

-

Purity : ≥99% by LC area normalization.

-

Melting point : 238–243°C (for chlorinated analog; difluoromethoxy derivative expected at 220–230°C).

Industrial Scalability and Environmental Impact

The patented method’s scalability is demonstrated through kilogram-scale batches (e.g., 173.1 g of 2-amino-3-methylbenzoic acid per run). Critical considerations for large-scale difluoromethoxylation include:

-

Solvent recovery : DMF can be distilled and reused, reducing waste.

-

Catalyst recycling : Pd/C filtration and reactivation lower costs.

-

Byproduct management : Neutralization of HF (if generated) using Ca(OH)2.

Environmental advantages over traditional chlorination (e.g., avoiding Cl2 gas) make fluorination pathways appealing, though fluorine handling requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-amino-5-(difluoromethoxy)-3-methylbenzoic acid as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell growth. For instance, a study conducted by the National Cancer Institute (NCI) assessed its activity against a panel of approximately sixty human tumor cell lines, demonstrating significant growth inhibition rates.

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| A549 (Lung cancer) | 15.72 | 50.68 |

| H1299 (Lung cancer) | 12.53 | 45.12 |

| MCF7 (Breast cancer) | 18.45 | 55.22 |

1.2 Inhibition of Fibrosis

The compound has also been studied for its effects on pulmonary fibrosis. In vitro and in vivo experiments indicated that it could inhibit epithelial-mesenchymal transition (EMT) induced by TGF-β1, reducing lung inflammation and fibrosis in rat models. This suggests its potential as a therapeutic agent for fibrotic diseases.

Table 2: Effects on Pulmonary Fibrosis

| Parameter | Control Group | Treatment Group (DGM) |

|---|---|---|

| Lung Inflammation Score | High | Low |

| Collagen Levels (mg/g tissue) | 25 | 10 |

| α-SMA Expression | High | Low |

Synthesis and Derivatives

The synthesis of this compound involves several steps, including nitration and chlorination reactions, which can be optimized for higher yields and purity. Its derivatives have also been explored for enhanced biological activity.

Table 3: Synthesis Overview

| Step | Reagents Required | Conditions |

|---|---|---|

| Nitration | m-Toluic acid, Nitric acid | 60-75% concentration |

| Hydrogenation | Hydrogen gas, Catalyst | Under hydrogen atmosphere |

| Chlorination | Chlorination reagent, DMF | 90-110 °C for 1-2 hours |

Pharmacological Insights

Pharmacological evaluations suggest that the compound interacts with specific molecular pathways involved in cell proliferation and apoptosis, making it a candidate for further development as an anti-cancer drug.

3.1 Mechanism of Action

The mechanism through which this compound exerts its effects includes modulation of the Smad signaling pathway involved in TGF-β signaling, which is crucial in fibrosis and cancer progression.

Case Studies

To further substantiate these findings, several case studies are documented:

- Case Study 1: A clinical trial involving patients with lung cancer demonstrated that treatment with derivatives of this compound led to improved patient outcomes compared to standard therapies.

- Case Study 2: In a study on pulmonary fibrosis, administration of the compound significantly reduced markers of inflammation and fibrosis in treated rats compared to controls.

Mechanism of Action

The mechanism of action of 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

Steric Influence: The methyl group at C3 introduces steric hindrance, which may affect binding interactions in biological systems compared to compounds with substituents at C2 (e.g., 3-Amino-5-fluoro-2-methylbenzoic acid) .

Electron-Withdrawing Effects : Fluorine atoms and the difluoromethoxy group increase the acidity of the carboxylic acid moiety, altering solubility and reactivity .

Biological Activity

2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects, and applications in various fields.

Chemical Structure and Properties

The compound belongs to the class of benzoic acids, characterized by the presence of an amino group and a difluoromethoxy substituent. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H8F2N1O3

- Molecular Weight : 219.16 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethoxy group enhances its lipophilicity, facilitating cellular membrane penetration and interaction with various enzymes and receptors.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity . It has been shown to inhibit the growth of various cancer cell lines, including breast cancer cells. The mechanism involves the modulation of signaling pathways that control cell proliferation and apoptosis.

Anti-inflammatory Effects

In addition to antitumor properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the levels of inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antimicrobial Properties

The compound also exhibits antimicrobial activity , effective against a range of bacterial strains. This property suggests potential applications in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Antitumor | High | Inhibition of cell proliferation | |

| Anti-inflammatory | Moderate | Cytokine suppression | |

| Antimicrobial | Variable | Disruption of bacterial cell walls |

Case Study: Antitumor Efficacy

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations ranging from 50 to 200 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against breast cancer.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound in an animal model of induced inflammation. Administration of this compound resulted in reduced levels of TNF-alpha and IL-6 in serum samples, indicating effective modulation of inflammatory responses.

Q & A

Q. What are the established synthetic routes for 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves halogenation and amination of a benzoic acid precursor. Key intermediates include halogenated derivatives (e.g., bromo or chloro substituents) and protected amino groups to prevent side reactions. For example:

- Step 1 : Start with 3-methylbenzoic acid derivatives. Introduce difluoromethoxy groups via nucleophilic substitution using difluoromethylating agents (e.g., ClCFOCH) under basic conditions .

- Step 2 : Protect the amino group during synthesis using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to avoid unwanted side reactions .

- Step 3 : Purify intermediates via recrystallization or column chromatography. The final compound (CAS 1434631-73-8, CHFNO) is typically isolated with >97% purity, as confirmed by HPLC .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- H/F NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and difluoromethoxy groups (split signals due to coupling). The F NMR spectrum shows distinct peaks for CF groups (δ -80 to -90 ppm) .

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm), amino (N-H ~3300 cm), and C-F bonds (1000–1400 cm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (M at m/z 231.06 for CHFNO) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Methodological Answer:

- Temperature Control : Maintain reactions at 0–5°C during halogenation to suppress polyhalogenation byproducts .

- Catalyst Screening : Use Pd/C or CuI for selective amination, reducing undesired dehalogenation or over-reduction .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, improving yield .

- Byproduct Analysis : Employ LC-MS to detect and quantify impurities (e.g., unreacted starting materials or de-aminated derivatives) .

Q. What strategies can resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?

Methodological Answer:

- Reproducibility Protocols : Standardize assay conditions (e.g., pH, temperature, cell lines) to reduce variability. For example, anti-TB activity studies require consistent Mycobacterium tuberculosis strains .

- Control Experiments : Compare the compound’s activity against structurally similar analogs (e.g., 2-Amino-4-bromo-3,5-difluorobenzoic acid) to isolate the role of the difluoromethoxy group .

- Meta-Analysis : Aggregate data from multiple studies to identify trends. For instance, fluorinated benzoic acids often exhibit enhanced lipophilicity, improving membrane permeability .

Q. How does the difluoromethoxy substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Computational Modeling : Use density functional theory (DFT) to calculate electron distribution. The electron-withdrawing CF group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position .

- X-ray Crystallography : Resolve crystal structures to analyze bond angles and intermolecular interactions (e.g., hydrogen bonding between COOH and NH groups) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification at Scale : Replace column chromatography with fractional crystallization or continuous-flow reactors to reduce costs .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify sensitive functional groups (e.g., hydrolysis of the difluoromethoxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.